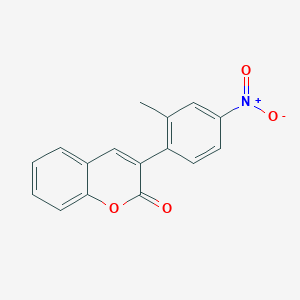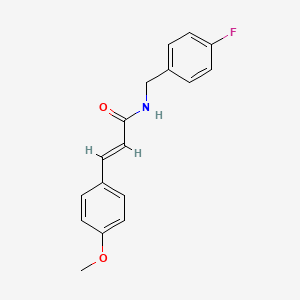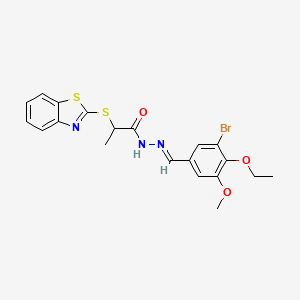![molecular formula C24H21Cl2N3O B5757283 1-benzyl-2-(3,4-dichlorophenyl)-3-[(1-phenylethylidene)amino]-4-imidazolidinone](/img/structure/B5757283.png)
1-benzyl-2-(3,4-dichlorophenyl)-3-[(1-phenylethylidene)amino]-4-imidazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-2-(3,4-dichlorophenyl)-3-[(1-phenylethylidene)amino]-4-imidazolidinone, also known as BDPI, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. It belongs to the imidazolidinone class of compounds and has been found to exhibit a wide range of biological activities.
作用機序
1-benzyl-2-(3,4-dichlorophenyl)-3-[(1-phenylethylidene)amino]-4-imidazolidinone works by inhibiting the activity of certain enzymes and proteins in the body that are involved in various biological processes. It has been found to inhibit the activity of cyclin-dependent kinase 5 (CDK5), which is involved in the regulation of cell cycle and neuronal function. This compound has also been found to inhibit the activity of the protein kinase CK2, which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied, depending on the specific biological process that is being targeted. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit inflammation, and improve cognitive function in animal models of neurodegenerative diseases. It has also been found to have antioxidant properties and can protect against oxidative stress.
実験室実験の利点と制限
The advantages of using 1-benzyl-2-(3,4-dichlorophenyl)-3-[(1-phenylethylidene)amino]-4-imidazolidinone in lab experiments include its stability, purity, and wide range of biological activities. However, there are also limitations to its use, including the potential for off-target effects and the need for careful dosing and administration.
将来の方向性
There are many potential future directions for research on 1-benzyl-2-(3,4-dichlorophenyl)-3-[(1-phenylethylidene)amino]-4-imidazolidinone, including the development of more specific and potent analogs, the exploration of its use in combination with other therapeutic agents, and the investigation of its potential as a diagnostic tool. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential for use in a wide range of diseases and conditions.
In conclusion, this compound is a promising therapeutic agent that has shown potential in the treatment of cancer, inflammation, and neurodegenerative diseases. Its complex mechanisms of action and wide range of biological activities make it a valuable tool for scientific research, and there are many potential future directions for its development and use.
合成法
1-benzyl-2-(3,4-dichlorophenyl)-3-[(1-phenylethylidene)amino]-4-imidazolidinone can be synthesized using a variety of methods, including the reaction of 3,4-dichlorobenzaldehyde with benzylamine and 1-phenylethylamine in the presence of a reducing agent. Other methods involve the use of different starting materials and reaction conditions, but the overall goal is to produce a pure and stable form of this compound.
科学的研究の応用
1-benzyl-2-(3,4-dichlorophenyl)-3-[(1-phenylethylidene)amino]-4-imidazolidinone has been studied extensively for its potential as a therapeutic agent in various diseases and conditions. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. Studies have also shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
1-benzyl-2-(3,4-dichlorophenyl)-3-[(E)-1-phenylethylideneamino]imidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21Cl2N3O/c1-17(19-10-6-3-7-11-19)27-29-23(30)16-28(15-18-8-4-2-5-9-18)24(29)20-12-13-21(25)22(26)14-20/h2-14,24H,15-16H2,1H3/b27-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMUQRJHSHASDR-WPWMEQJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN1C(N(CC1=O)CC2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N1C(N(CC1=O)CC2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl)/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[(4-fluorophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5757203.png)

![4-[({[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B5757210.png)
![1-{4-[4-(4-methoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5757213.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-3-methoxybenzenecarboximidamide](/img/structure/B5757219.png)
![methyl 3-[(1H-imidazol-1-ylacetyl)amino]benzoate](/img/structure/B5757220.png)
![4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzamide](/img/structure/B5757223.png)


![3-amino-4-{[2-(dimethylamino)ethyl]amino}-2H-chromen-2-one](/img/structure/B5757248.png)


![4-{[(2-naphthoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5757275.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B5757295.png)
